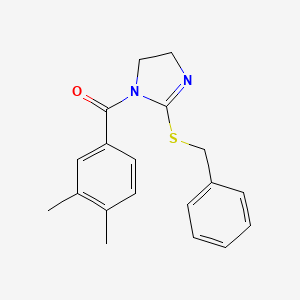

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone

Description

Properties

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-14-8-9-17(12-15(14)2)18(22)21-11-10-20-19(21)23-13-16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWNGNNFNMTTGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone typically involves a multi-step reaction sequence. The process begins with the condensation of 2-mercapto-N-(2-phenylethyl)acetamide with an appropriate aldehyde in the presence of a catalyst. This forms a key intermediate, which is then reacted with an isocyanate derivative of benzyl alcohol to yield the final product. The reaction conditions often include the use of organic solvents such as DMSO or ethanol and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the benzylsulfanyl group is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound. These products can have different chemical and biological properties, making them useful in various applications.

Scientific Research Applications

Chemistry

In chemistry, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions, providing insights into biochemical pathways and molecular biology.

Medicine

In medicine, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. For example, it could inhibit a key enzyme involved in a metabolic pathway, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

- (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-nitrophenyl)methanone

- (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3-fluorophenyl)methanone

- (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone

Uniqueness

Compared to similar compounds, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone stands out due to its specific substitution pattern on the phenyl ring. The presence of the 3,4-dimethyl groups can influence its chemical reactivity, biological activity, and physical properties, making it unique among its analogs.

Biological Activity

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone is a complex organic molecule that belongs to the class of imidazole derivatives. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, highlighting its mechanisms, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features:

- An imidazole ring , which is known for its ability to participate in various chemical interactions.

- A benzylthio group , which may enhance lipophilicity and bioavailability.

- A methanone moiety attached to a dimethyl-substituted phenyl group.

These structural characteristics contribute to its potential pharmacological effects.

The biological activity of imidazole derivatives often involves interactions with specific biological targets such as enzymes and receptors. The mechanisms by which (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone exerts its effects may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Binding : It could bind to receptors, altering their activity and influencing cellular signaling pathways.

- Antioxidant Activity : Imidazole compounds are often studied for their potential antioxidant properties.

Biological Activity Overview

Research indicates that compounds with imidazole rings frequently exhibit significant biological activities. The following table summarizes the biological activities associated with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Imatinib | Benzamide derivative with a phenyl group | Anticancer |

| Clotrimazole | Imidazole derivative with antifungal properties | Antifungal |

| Benzothiazole | Contains sulfur and nitrogen heterocycles | Antibacterial |

The unique combination of functional groups in (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone may enhance its pharmacological profile compared to these established compounds.

Case Studies and Research Findings

- Anticancer Activity : Preliminary studies have shown that imidazole derivatives can exhibit anticancer properties. For instance, compounds structurally similar to (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone were tested against various cancer cell lines, demonstrating significant cytotoxicity (IC50 values ranging from 1.61 to 2.00 µg/mL) .

- Antifungal Properties : Research on related imidazole compounds has indicated potential antifungal activity. In vitro assays demonstrated effectiveness against common fungal pathogens, suggesting that (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone may also possess similar properties.

- Antibacterial Studies : A study highlighted the antibacterial efficacy of various imidazole derivatives against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl ring was crucial for enhancing antibacterial activity .

Predictive Modeling and In Silico Studies

In silico modeling tools such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone based on its chemical structure. These predictions suggest a broad spectrum of potential activities including:

- Anticancer

- Antifungal

- Antibacterial

Q & A

Q. What are the established synthetic routes for (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4-dimethylphenyl)methanone, and how is the product characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the dihydroimidazole core. For example, similar compounds are synthesized via nucleophilic substitution reactions between thiol-containing intermediates and halogenated precursors. Key steps include:

- Reacting 4,5-dihydro-1H-imidazole derivatives with benzylthiol groups under basic conditions.

- Coupling with a 3,4-dimethylphenyl methanone moiety using coupling agents like EDCI or DCC. Characterization relies on IR spectroscopy (to confirm thioether and carbonyl groups), NMR (¹H and ¹³C for structural elucidation), and HRMS for molecular weight validation .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, C-S at ~600–700 cm⁻¹).

- NMR : ¹H NMR reveals proton environments (e.g., dihydroimidazole protons at δ 3.5–4.5 ppm, aromatic protons from the 3,4-dimethylphenyl group at δ 6.8–7.5 ppm).

- Elemental Analysis : Validates purity and empirical formula.

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How is the compound’s solubility and stability assessed in experimental settings?

- Solubility : Tested in polar (DMSO, water) and non-polar solvents (DCM, chloroform) using UV-Vis spectroscopy or gravimetric methods.

- Stability : Monitored via accelerated degradation studies under varying pH, temperature, and light exposure. HPLC or TLC tracks decomposition products .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for this compound?

Structural ambiguities (e.g., bond lengths, torsion angles) are addressed using SHELX software for refinement. For example:

- SHELXL : Refines small-molecule structures against high-resolution X-ray data.

- SHELXD : Solves phases for twinned crystals. Discrepancies are minimized by iterative refinement cycles and validation tools like R-factors (<5% for high-quality data) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Modification Sites : Vary substituents on the benzylthio group (e.g., halogenation, methoxy) and the aryl methanone moiety (e.g., electron-withdrawing groups).

- Assays : Use in vitro enzyme inhibition assays (e.g., kinase targets) and cell-based models for efficacy.

- Computational Tools : Molecular docking (AutoDock, Schrödinger) predicts binding affinities. Data from analogs (e.g., 4-bromo or 3-fluorobenzyl derivatives) guide prioritization .

Q. What methodological approaches address discrepancies in pharmacological data across studies?

- Standardized Assays : Replicate experiments under controlled conditions (e.g., fixed IC₅₀ protocols).

- Statistical Analysis : Apply ANOVA or regression models to isolate variables (e.g., solvent effects, cell-line variability).

- Orthogonal Validation : Cross-verify results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. How does computational modeling predict the compound’s reactivity and metabolic stability?

- Reactivity : DFT calculations (Gaussian, ORCA) identify nucleophilic/electrophilic sites (e.g., sulfur in benzylthio group).

- Metabolism : In silico tools (SwissADME, MetaSite) simulate CYP450-mediated oxidation and glucuronidation.

- Half-Life Prediction : Machine learning models (e.g., ADMET Predictor) estimate hepatic clearance rates .

Q. What experimental designs are used to evaluate the compound’s potential for off-target effects?

- Panel Screening : Test against a broad range of receptors (e.g., GPCRs, ion channels) using radioligand binding assays.

- Proteomics : Mass spectrometry identifies protein interaction partners in cell lysates.

- CRISPR-Cas9 Knockouts : Validate target specificity in genetically modified cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.